molecular formula C20H17N5OS2 B10877953 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B10877953
M. Wt: 407.5 g/mol
InChI Key: QBWMTYWYHRFKSY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiophene core, a triazine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a condensation reaction involving an amine and a nitrile under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzothiophene core with the triazine ring through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and benzothiophene moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or sodium ethoxide can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted triazines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It could also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide exerts its effects is likely multifaceted. The benzothiophene core and triazine ring can interact with various molecular targets, including enzymes and receptors. The cyano group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-5,6,7,8-tetrahydro-1-benzothiophen-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Uniqueness

What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide apart is its specific combination of functional groups and ring systems. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17N5OS2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H17N5OS2/c21-10-15-14-8-4-5-9-17(14)28-19(15)23-18(26)12-27-20-22-11-16(24-25-20)13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-9,12H2,(H,23,26)

InChI Key

QBWMTYWYHRFKSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N=N3)C4=CC=CC=C4)C#N

Origin of Product

United States

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